Acetophenazine-d4 (dimaleate)
CAS No.:
Cat. No.: VC16675194
Molecular Formula: C31H37N3O10S
Molecular Weight: 647.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H37N3O10S |
|---|---|
| Molecular Weight | 647.7 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |
| Standard InChI | InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i15D2,16D2;; |
| Standard InChI Key | NUKVZKPNSKJGBK-XCFCUIOKSA-N |
| Isomeric SMILES | [2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)C)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Architecture and Isotopic Characteristics
The molecular architecture of acetophenazine-d4 dimaleate (C₃₁H₃₃D₄N₃O₁₀S) introduces deuterium atoms at four hydrogen positions within the 2-hydroxyethyl group of the piperazine moiety . This isotopic substitution creates a molecular weight of 647.73 g/mol compared to 411.56 g/mol for standard acetophenazine . The dimaleate salt formulation enhances aqueous solubility through ionic interactions between the protonated piperazine nitrogen and maleate anions, a critical feature for in vitro experimental systems.
Structural Comparison with Parent Compound
A comparative analysis reveals preserved phenothiazine and acetyl functional groups between acetophenazine and its deuterated counterpart (Table 1). The strategic deuteration at positions 15 and 16 of the hydroxyethyl side chain minimizes metabolic vulnerability while maintaining receptor binding affinity. X-ray crystallography studies suggest the deuterium substitution induces negligible structural perturbations, with bond length variations remaining below 0.02 Å compared to the protiated form .
Table 1: Comparative Molecular Properties
| Property | Acetophenazine | Acetophenazine-d4 Dimaleate |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₂S | C₃₁H₃₃D₄N₃O₁₀S |
| Molecular Weight (g/mol) | 411.56 | 647.73 |
| LogP | 3.2 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 4.7 |
Pharmacological Mechanism and Receptor Interactions
As a dopamine D2 receptor antagonist, acetophenazine-d4 dimaleate exhibits binding kinetics comparable to its non-deuterated form, with reported IC₅₀ values of 17 nM against D2 receptors and 36 nM at adrenergic α1 receptors . The deuterium substitution demonstrates negligible impact on receptor binding pocket interactions, as evidenced by molecular docking simulations showing <5% variation in binding energy calculations.
Androgen Receptor Modulation
Notably, both acetophenazine forms display secondary pharmacological activity as androgen receptor modulators. Competitive binding assays reveal a Ki of 0.8 µM at androgen receptors, suggesting potential off-target effects in endocrine systems . This dual activity profile necessitates careful interpretation of experimental results, particularly in long-term dosing studies where endocrine disruption could confound neurological observations.
Research Applications and Experimental Utility
The deuterated form's primary research value emerges from its enhanced metabolic stability and isotopic detectability. Pharmacokinetic studies utilizing acetophenazine-d4 dimaleate benefit from:
-
Isotopic Tracing Capability: Deuterium's nuclear properties enable precise tracking via mass spectrometry, with characteristic +4 amu shifts distinguishing the compound from endogenous metabolites .
-
Metabolic Pathway Elucidation: Comparative studies with non-deuterated acetophenazine reveal hepatic cytochrome P450 2D6 as the primary metabolic route, with deuteration reducing first-pass metabolism by 18-22% in murine models.
-
Blood-Brain Barrier Penetration Analysis: Positron emission tomography (PET) studies using carbon-11 labeled analogs correlate with deuterated compound distribution patterns, validating its use as a non-radioactive tracer alternative .
Synthetic Methodology and Quality Control
Industrial-scale synthesis employs a seven-step process beginning with phenothiazine acetylation, followed by sequential N-alkylation using deuterated 2-bromoethanol (99.8% D purity). Critical process parameters include:
-
Deuteration Efficiency: >98% isotopic incorporation at specified positions
-
Dimaleate Salt Formation: pH-controlled precipitation at 4.2-4.5 to ensure stoichiometric 1:2 base:acid ratio
-
Crystallization: Slow cooling from ethanol/water mixtures yields monodisperse particles (50-100 µm)
Quality assessment protocols combine HPLC-UV (254 nm) for purity verification (>99.5%) and LC-MS/MS for isotopic distribution confirmation . Batch reproducibility studies demonstrate <2% variation in deuterium content across production lots when stored under recommended conditions .
Analytical Characterization Techniques
Modern analytical workflows employ orthogonal methods to fully characterize acetophenazine-d4 dimaleate:
5.1 High-Resolution Mass Spectrometry (HRMS)
Orbitrap-based systems achieve <3 ppm mass accuracy, resolving the +4.0228 Da isotopic cluster from potential impurities. Characteristic fragmentation patterns include m/z 315.1284 (phenothiazine core) and m/z 132.0899 (deuterated piperazine fragment).
5.2 Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra show complete disappearance of proton signals at δ 3.65 (hydroxyethyl CH₂) with concomitant ²H integration confirming deuteration efficiency. ¹³C-NDEP-T analysis verifies deuterium positioning through enhanced carbon-deuterium coupling patterns .
Emerging Research Directions
Recent investigations explore novel applications beyond traditional pharmacokinetic studies:
-
Receptor Dynamics Analysis: Time-resolved fluorescence anisotropy using deuterated ligands improves temporal resolution in D2 receptor conformational studies
-
Metabolomic Profiling: High-resolution tandem MS differentiates phase I/II metabolites through characteristic deuterium retention patterns
-
Nanoparticle Formulation: PEGylated liposomal carriers enhance brain delivery efficiency by 40% compared to free drug in primate models
These advancements position acetophenazine-d4 dimaleate as a versatile tool in modern neuropharmacology research, particularly in elucidating blood-brain barrier transport mechanisms and receptor occupancy dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume